![molecular formula C16H21NO4 B14509770 N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide CAS No. 62681-49-6](/img/structure/B14509770.png)
N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide is an organic compound with the molecular formula C14H19NO4 This compound is characterized by the presence of an acetyl group, two methoxy groups, and a but-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide typically involves the reaction of 2-acetyl-4,5-dimethoxyphenethylamine with but-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-(2,4-Dimethylphenyl)acetamide
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Comparison: N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide is unique due to its specific structural features, such as the acetyl and but-2-enamide groups. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the but-2-enamide moiety may enhance its binding affinity to certain receptors or enzymes, making it more potent in specific applications .
Eigenschaften
CAS-Nummer |
62681-49-6 |
|---|---|
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide |
InChI |
InChI=1S/C16H21NO4/c1-5-6-16(19)17-8-7-12-9-14(20-3)15(21-4)10-13(12)11(2)18/h5-6,9-10H,7-8H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
DKLRGOAOMFYCTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)NCCC1=CC(=C(C=C1C(=O)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
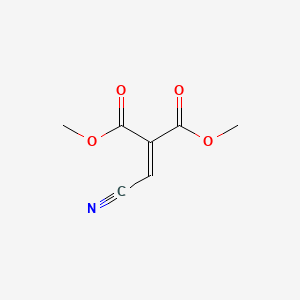

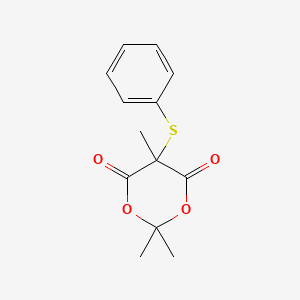


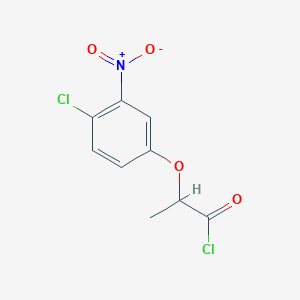
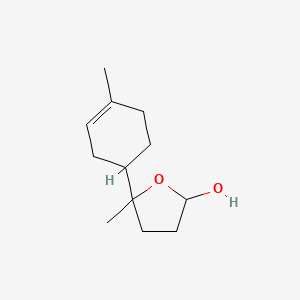
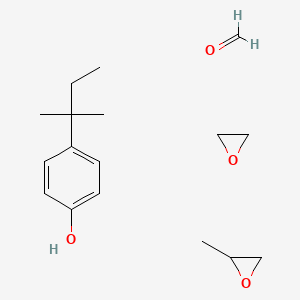

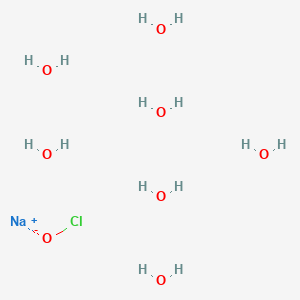
![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
